molecular formula C12H6F14O4 B1596829 bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate CAS No. 24120-17-0

bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate

Cat. No. B1596829
CAS RN: 24120-17-0
M. Wt: 480.15 g/mol
InChI Key: WVGOKTYQAQEHBO-UHFFFAOYSA-N
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Description



  • Bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate is not intended for human or veterinary use. It is used for research purposes only1.

  • Catalog No.: S1907851

  • CAS No.: 24120-17-0

  • Molecular Formula: C12H6F14O4

  • Molecular Weight: 480.15 g/mol





  • Synthesis Analysis



    • The synthesis pathway for this compound is not explicitly mentioned in the available information.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains fluorine atoms, which contribute to its unique properties.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not provided.





  • Physical And Chemical Properties Analysis



    • Boiling point: 120-122 °C at 743 mmHg

    • Density: 1.418 g/mL at 25 °C

    • Refractive index: n20/D 1.331 (lit.)




  • Scientific Research Applications

    • Organic Thin-Film Transistors

    • Proteomics Research

    • Polymerization

    • Non-flammable Liquid Electrolytes for Safe Batteries

    • Polymerization

    • High-Performance Paint and Varnish

    • Polymerization

      • Application : The compound is used in the synthesis of various polymers. It is also used as a pharmaceutical intermediate .
      • Method : The specific methods of application in polymer chemistry are not detailed in the source .
      • Results : The specific results or outcomes of its use in polymer chemistry are not detailed in the source .
    • High-Performance Paint and Varnish

      • Application : The compound is used in the production of high-performance paint and varnish. These products are used in various industries, including textile, paper, leather, construction, automotive, aerospace, optics, and microelectronics .
      • Method : The specific methods of application in paint and varnish production are not detailed in the source .
      • Results : The specific results or outcomes of its use in paint and varnish production are not detailed in the source .

    Safety And Hazards



    • Warning: Flammable liquid

    • Hazard statements: H226, H302 + H312 + H332, H319, H335

    • Precautionary statements: P210, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P312, P305 + P351 + P338




  • Future Directions

    properties

    IUPAC Name

    bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2/b2-1+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVGOKTYQAQEHBO-OWOJBTEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)OCC(C(C(F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H6F14O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90380883
    Record name Bis(1,1-dihydroperfluorobutyl) fumarate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90380883
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    480.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Bis(1H,1H-perfluorobutyl)fumarate

    CAS RN

    24120-17-0
    Record name Bis(1,1-dihydroperfluorobutyl) fumarate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90380883
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 24120-17-0
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate

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